molecular formula C17H14Cl2N2 B5800926 7-chloro-N-(3-chlorobenzyl)-4-methyl-2-quinolinamine

7-chloro-N-(3-chlorobenzyl)-4-methyl-2-quinolinamine

Cat. No. B5800926
M. Wt: 317.2 g/mol
InChI Key: QBUCCINXYSJVBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-N-(3-chlorobenzyl)-4-methyl-2-quinolinamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is an important intermediate in the synthesis of several pharmaceuticals and has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 7-chloro-N-(3-chlorobenzyl)-4-methyl-2-quinolinamine is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of certain enzymes and proteins involved in the inflammatory response and cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-chloro-N-(3-chlorobenzyl)-4-methyl-2-quinolinamine have been extensively studied. This compound has been found to inhibit the production of inflammatory cytokines and chemokines, which are involved in the immune response. It has also been shown to induce apoptosis in cancer cells and inhibit the replication of certain viruses.

Advantages and Limitations for Lab Experiments

The advantages of using 7-chloro-N-(3-chlorobenzyl)-4-methyl-2-quinolinamine in lab experiments include its potential therapeutic applications and its ability to inhibit the activity of certain enzymes and proteins. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 7-chloro-N-(3-chlorobenzyl)-4-methyl-2-quinolinamine. These include:
1. Further studies to understand the mechanism of action of this compound and its potential therapeutic applications.
2. Testing this compound in clinical trials to evaluate its safety and efficacy in humans.
3. Developing new derivatives of this compound with improved pharmacological properties.
4. Studying the potential of this compound in the treatment of viral infections.
5. Investigating the potential of this compound in the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, 7-chloro-N-(3-chlorobenzyl)-4-methyl-2-quinolinamine is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. Further studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans. This compound has the potential to be developed into a new class of drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 7-chloro-N-(3-chlorobenzyl)-4-methyl-2-quinolinamine involves the reaction of 3-chlorobenzylamine with 4-methyl-2-quinolinecarboxaldehyde in the presence of hydrochloric acid. The resulting product is then treated with sodium hydroxide to obtain the final compound.

Scientific Research Applications

7-chloro-N-(3-chlorobenzyl)-4-methyl-2-quinolinamine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been tested in several preclinical studies and has shown promising results in the treatment of various diseases.

properties

IUPAC Name

7-chloro-N-[(3-chlorophenyl)methyl]-4-methylquinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2/c1-11-7-17(20-10-12-3-2-4-13(18)8-12)21-16-9-14(19)5-6-15(11)16/h2-9H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUCCINXYSJVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)Cl)NCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-N-[(3-chlorophenyl)methyl]-4-methylquinolin-2-amine

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